molecular formula C12H10N2O3 B2812932 5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione CAS No. 188920-95-8

5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2812932
CAS No.: 188920-95-8
M. Wt: 230.223
InChI Key: WAZFZKBDOVMOBA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been shown to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .

Cellular Effects

Benzofuran derivatives have been shown to have significant effects on various types of cells . For example, some benzofuran derivatives have demonstrated anticancer activity against the human ovarian cancer cell line A2780 .

Molecular Mechanism

Benzofuran derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been shown to have robust and sustained effects in rats .

Dosage Effects in Animal Models

Benzofuran derivatives have been shown to have more potent effects than 3,4-methylenedioxyamphetamine (MDA) in vitro and in vivo, producing sustained stimulant-like effects in rats .

Metabolic Pathways

Benzofuran derivatives have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications .

Subcellular Localization

Benzofuran derivatives have been shown to have a wide array of biological activities, making it a privileged structure in the field of drug discovery .

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Properties

IUPAC Name

5-(1-benzofuran-2-yl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-12(10(15)13-11(16)14-12)9-6-7-4-2-3-5-8(7)17-9/h2-6H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZFZKBDOVMOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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